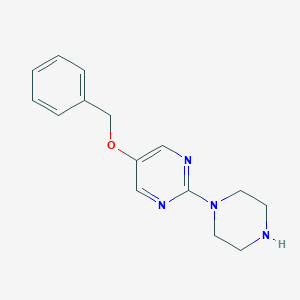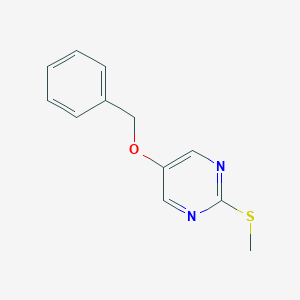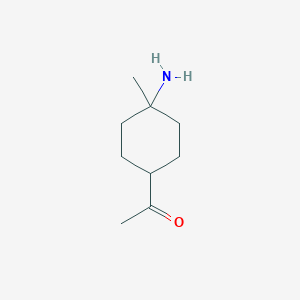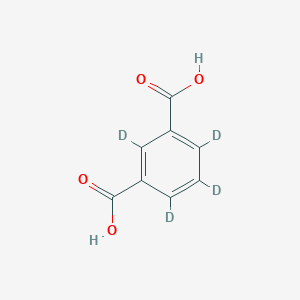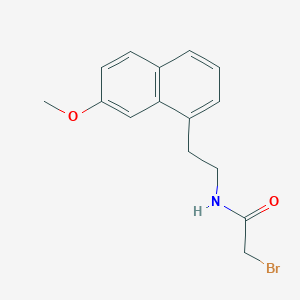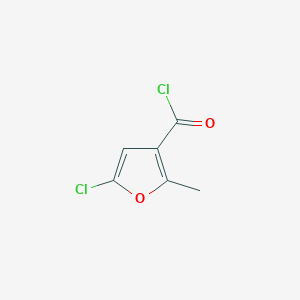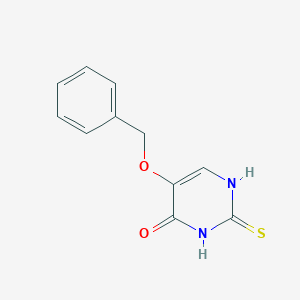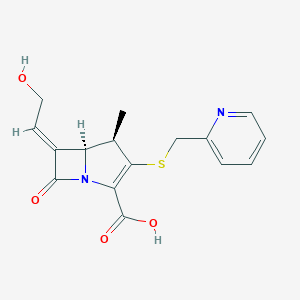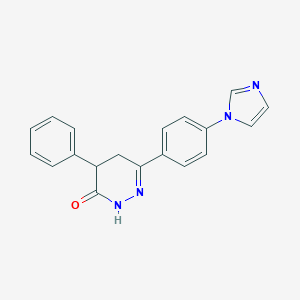
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations of using this compound is its toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for the study of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound to further understand its potential therapeutic effects. Additionally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is a chemical compound that has potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-(4,5-dihydro-1H-pyridazin-3-yl)aniline with 4-formylphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 4-(4,5-dihydro-1H-pyridazin-3-yl)aniline with 4-bromoacetophenone in the presence of a base and a palladium catalyst.
Scientific Research Applications
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been studied for its potential applications in the development of new drugs. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
130082-42-7 |
|---|---|
Product Name |
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one |
Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-5-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16N4O/c24-19-17(14-4-2-1-3-5-14)12-18(21-22-19)15-6-8-16(9-7-15)23-11-10-20-13-23/h1-11,13,17H,12H2,(H,22,24) |
InChI Key |
LPOMPJGEAVZPJA-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3)C4=CC=CC=C4 |
synonyms |
6-((4-imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one IPPDPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



